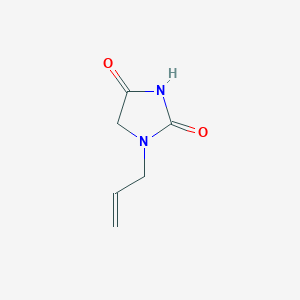![molecular formula C7H7N3 B1289153 1H-pyrrolo[3,2-b]pyridin-5-amine CAS No. 207849-66-9](/img/structure/B1289153.png)
1H-pyrrolo[3,2-b]pyridin-5-amine
Overview
Description
1H-pyrrolo[3,2-b]pyridin-5-amine belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[3,2-b]pyridin-5-amine derivatives involves various strategies . One approach introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[3,2-b]pyridin-5-amine can be represented by the InChI code: 1S/C7H7N3.ClH/c8-7-2-1-5-6 (10-7)3-4-9-5;/h1-4,9H, (H2,8,10);1H .Physical And Chemical Properties Analysis
1H-pyrrolo[3,2-b]pyridin-5-amine hydrochloride has a molecular weight of 169.61 . It is a solid at room temperature and should be stored at 2-8°C .Scientific Research Applications
Pharmaceutical Research
“1H-pyrrolo[3,2-b]pyridin-5-amine” is a compound that has been explored for its potential in pharmaceutical applications. Its structure is a key scaffold in many pharmacologically active molecules, particularly those involved in kinase inhibition which is crucial for cancer therapy .
Material Science
In material science, this compound can be used as a building block for creating novel organic materials. Its unique structure allows for the development of materials with specific electronic and optical properties, which could be beneficial for creating new types of sensors or semiconductors .
Biological Activity
The biological activity of pyrrolopyridine derivatives has been extensively studied. They have shown potential in reducing blood glucose levels, which could be beneficial in the treatment of diabetes and related metabolic disorders .
Chemical Synthesis
“1H-pyrrolo[3,2-b]pyridin-5-amine” serves as an important intermediate in chemical synthesis. It can be used to synthesize a wide range of complex molecules, including natural products and potential therapeutic agents .
Analytical Chemistry
This compound can also be used as a standard or reagent in analytical chemistry to identify or quantify other substances. Its well-defined structure and properties make it suitable for use in various spectroscopic and chromatographic techniques .
Agricultural Chemistry
In agricultural chemistry, pyrrolopyridine derivatives could be used to develop new pesticides or herbicides. Their ability to interact with biological systems could lead to the creation of compounds that are more selective and environmentally friendly .
Neuroscience Research
Research into the effects of pyrrolopyridine derivatives on the nervous system could lead to the development of new treatments for neurological disorders. These compounds can affect neurotransmitter systems, which are often targeted in the treatment of diseases like Alzheimer’s and Parkinson’s .
Environmental Science
Lastly, in environmental science, these compounds can be studied for their degradation products and environmental fate. Understanding how they break down in the environment can help assess their long-term impact and guide the design of more sustainable chemicals .
Safety and Hazards
Future Directions
1H-pyrrolo[3,2-b]pyridin-5-amine and its derivatives have shown potential in various areas of research. For instance, they have been evaluated as potent fibroblast growth factor receptor inhibitors, which could be an attractive strategy for cancer therapy . Furthermore, the compound has been used in the preparation of some aminopyrrolopyridine derivatives for use as potential RON mediators .
Mechanism of Action
Target of Action
The primary target of 1H-pyrrolo[3,2-b]pyridin-5-amine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
1H-pyrrolo[3,2-b]pyridin-5-amine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathway .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, 1H-pyrrolo[3,2-b]pyridin-5-amine can disrupt these pathways and their downstream effects .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro studies have shown that 1H-pyrrolo[3,2-b]pyridin-5-amine can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells . These molecular and cellular effects are likely a result of the compound’s inhibition of FGFRs and the subsequent disruption of the associated signaling pathways .
Action Environment
It is known that each cell line responds quite differently to treatments with chemical agents that induce cell death , suggesting that the cellular environment could influence the compound’s action
properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEYQOAKBMZXFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943000 | |
| Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-b]pyridin-5-amine | |
CAS RN |
207849-66-9 | |
| Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207849-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1289073.png)

![5-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B1289081.png)









![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)